molecular formula C23H20N2O4 B8484179 1,6-Dimethyl-2-phthalimidomethyl-3-benzyloxypyridin-4(1H)-one

1,6-Dimethyl-2-phthalimidomethyl-3-benzyloxypyridin-4(1H)-one

Cat. No. B8484179
M. Wt: 388.4 g/mol
InChI Key: PJRWTMJTMVSZOR-UHFFFAOYSA-N
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Patent
US09138495B2

Procedure details

10 g of 59 (26 mmol, 1 equiv) was dissolved in 100 ml EtOH. 17 ml N2H4 (5.5% aqueous) was added and the solution was refluxed for 3 hours. 59 did not fully dissolve until refluxing had begun. The solution was allowed to cool, at which point it solidified. Water was added and the pH adjusted to 1 with conc. HCl. After overnight cooling at 4° C., the solution was filtered. The pH of the filtrate was adjusted to 14 with 10 N NaOH and extracted with 5×100 ml CH2Cl2. The extracts were combined and dried over Na2SO4. The solvent was removed in vacuo to give 6.2 g of a white solid in 92% yield.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N2H4
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5](=[O:9])[C:4]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:3]1[CH2:18][N:19]1C(=O)C2=CC=CC=C2C1=O.O.Cl>CCO>[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5](=[O:9])[C:4]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:3]1[CH2:18][NH2:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(=C(C(C=C1C)=O)OCC1=CC=CC=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
N2H4
Quantity
17 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
59 did not fully dissolve
TEMPERATURE
Type
TEMPERATURE
Details
until refluxing
TEMPERATURE
Type
TEMPERATURE
Details
to cool, at which point it
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with 5×100 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C(C=C1C)=O)OCC1=CC=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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